molecular formula C2H6AsO2- B1200466 Dimethylarsinate CAS No. 15132-04-4

Dimethylarsinate

Cat. No.: B1200466
CAS No.: 15132-04-4
M. Wt: 136.99 g/mol
InChI Key: OGGXGZAMXPVRFZ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The cacodylate ion is typically prepared by neutralizing cacodylic acid with a base. The reaction can be represented as follows:

(CH3)2AsO2H+NaOH(CH3)2AsO2Na+H2O(CH₃)₂AsO₂H + NaOH → (CH₃)₂AsO₂Na + H₂O (CH3​)2​AsO2​H+NaOH→(CH3​)2​AsO2​Na+H2​O

In this reaction, sodium hydroxide (NaOH) is used as the base to neutralize cacodylic acid, resulting in the formation of sodium cacodylate and water .

Industrial Production Methods: Industrial production of cacodylate ions involves the large-scale neutralization of cacodylic acid with sodium hydroxide. The process is carried out in controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Dimethylarsinic acid.

    Reduction: Dimethylarsine.

Scientific Research Applications

Mechanism of Action

The primary function of the cacodylate ion in scientific applications is to act as a buffering agent. It stabilizes the pH of solutions by existing in equilibrium between its weak acid (cacodylic acid) and conjugate base (cacodylate ion) forms. When an acid is introduced, it reacts with the cacodylate ion to form cacodylic acid, minimizing changes in pH. Conversely, when a base is added, cacodylic acid donates a proton to neutralize the base, converting into the cacodylate ion .

Comparison with Similar Compounds

Uniqueness: The cacodylate ion is unique due to its dual role as both a buffering agent and a reagent in the synthesis of organoarsenic compounds. Its ability to stabilize pH levels makes it indispensable in biological and chemical research .

Biological Activity

Dimethylarsinate (DMA) is a methylated metabolite of inorganic arsenic, primarily formed in the liver through the methylation process mediated by enzymes such as arsenic methyltransferase (AS3MT). Understanding its biological activity is crucial due to its implications in both toxicology and potential therapeutic applications. This article explores the biological activity of this compound, drawing on various studies and case reports.

1. Metabolism and Toxicity

This compound is produced when inorganic arsenic undergoes methylation in the body. This process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to arsenic, resulting in the formation of DMA and other metabolites like monomethylarsonic acid (MMA) . The metabolism of arsenic compounds, including DMA, can have paradoxical effects; while some metabolites exhibit toxicity, others may possess anticancer properties.

Table 1: Methylation Pathway of Arsenic Compounds

CompoundStructure TypeBiological Activity
Inorganic ArseniciAsToxicity
Monomethylarsonic Acid (MMA)MethylatedPotential anticancer effects
Dimethylarsinic Acid (DMA)MethylatedToxicity & possible therapeutic effects

2.1 Toxicological Impacts

Studies indicate that exposure to this compound can lead to various health issues, including peripheral neuropathy and skin lesions. A case study reported a 35-year-old male with symptoms consistent with chronic arsenic exposure, highlighting the neurological and dermatological manifestations associated with high levels of arsenic metabolites in urine .

2.2 Anticancer Potential

Interestingly, some research suggests that this compound may play a role in cancer therapy. For instance, it has been shown that DMA and its metabolites can induce DNA hypomethylation, which is linked to the reactivation of tumor suppressor genes . Clinical studies involving acute promyelocytic leukemia (APL) patients demonstrated that methylated arsenic species were present in their blood after treatment, suggesting a potential therapeutic role for these metabolites .

3. Epidemiological Studies

Epidemiological data have linked urinary levels of this compound to various health outcomes. A study analyzing urine samples from U.S. adults found that those with higher levels of total arsenic and this compound had an increased risk of developing type 2 diabetes . This correlation emphasizes the need for further investigation into the long-term effects of DMA exposure on metabolic health.

Table 2: Urinary Levels of Arsenic Metabolites in Relation to Health Outcomes

Health OutcomeTotal Arsenic (μg/L)This compound (μg/L)Odds Ratio
Type 2 Diabetes7.13.01.57

4. Microbial Interactions

Recent studies have explored how microbial communities interact with arsenic compounds, including this compound. Some microorganisms can utilize methylarsenicals as part of their metabolic processes, potentially influencing arsenic cycling in the environment . This microbial metabolism may also contribute to the toxicity profiles observed in higher trophic levels.

5. Conclusion

This compound exhibits complex biological activity characterized by both toxic and potentially therapeutic effects. Its metabolism and interaction with biological systems underscore the need for continued research into its implications for human health and disease management. Understanding these dynamics will be essential for developing effective strategies for mitigating arsenic-related health risks while exploring its therapeutic potential.

Properties

CAS No.

15132-04-4

Molecular Formula

C2H6AsO2-

Molecular Weight

136.99 g/mol

IUPAC Name

dimethylarsinate

InChI

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)/p-1

InChI Key

OGGXGZAMXPVRFZ-UHFFFAOYSA-M

SMILES

C[As](=O)(C)[O-]

Canonical SMILES

C[As](=O)(C)[O-]

Key on ui other cas no.

15132-04-4

Synonyms

Acid, Cacodylic
Acid, Dimethylarsinic
Cacodylate
Cacodylic Acid
Dimethylarsinate
Dimethylarsinic Acid

Origin of Product

United States

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